4-Chloropyridine-2,3-diamine
Overview
Description
The compound 4-Chloropyridine-2,3-diamine is a chemical intermediate that has been utilized in various synthetic processes. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of chlorine and amine groups on the pyridine ring alters its reactivity and makes it a versatile building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine-containing compounds has been demonstrated through modified Chichibabin reactions, which involve the reaction of aldehydes with substituted acetophenones, followed by a reduction process. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized using this method, which involved the reduction of a dinitro compound with Pd/C and hydrazine monohydrate . Although not directly related to 4-Chloropyridine-2,3-diamine, these studies provide insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied, revealing the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit effective conformations between the pyridine rings and the bridging cyclohexane rings, with the pyridine residues being orthogonal to the plane through the methylene groups . These structural insights are crucial for understanding the reactivity and interaction potential of 4-Chloropyridine-2,3-diamine.
Chemical Reactions Analysis
4-Chloropyridine-2,3-diamine has been used as a reactant to synthesize 2-hetarylimidazo[4,5-d]pyridazine derivatives. The reaction with hetarenecarboxylic acids in polyphosphoric acid at elevated temperatures yielded the corresponding 2-hetarylimidazo[4,5-c]pyridin-4-ones. Further chemical transformations, such as nitration and reaction with hydrazine hydrate, led to the formation of nitro and methyl derivatives, respectively . These reactions highlight the reactivity of the amine groups and the influence of the chloro substituent on the pyridine ring.
Physical and Chemical Properties Analysis
While specific data on 4-Chloropyridine-2,3-diamine's physical and chemical properties are not provided, related compounds exhibit a range of properties that can be inferred. Pyridine-containing polyimides derived from similar diamines have shown good solubility in organic solvents, high thermal stability, and excellent mechanical properties . These properties suggest that 4-Chloropyridine-2,3-diamine could also possess characteristics that make it suitable for use in high-performance materials.
Scientific Research Applications
Application in the Development of Pharmaceuticals
- Summary of Application: Chloropyridine is used as an intermediate in the development of pharmaceuticals . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals .
- Methods of Application: The method involves the installation of heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed .
- Results or Outcomes: This method has been found to be effective for the late-stage halogenation of complicated pharmaceuticals .
Application in the Synthesis of Agrochemicals
- Summary of Application: Chloropyridine is used as an intermediate in the synthesis of agrochemicals .
- Results or Outcomes: The outcomes of this application are the production of various agrochemicals .
Application in the Synthesis of Fluorazone Derivatives
- Summary of Application: Chloropyridine is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
- Methods of Application: The method involves combining 4-chloropyridine and mercaptoacetic acid to produce pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .
- Results or Outcomes: The outcome of this application is the production of fluorazone derivatives .
Application in the Production of Fungicides and Insecticides
- Summary of Application: Chloropyridine is used in the agricultural business to produce fungicides and insecticides .
- Results or Outcomes: The outcomes of this application are the production of various fungicides and insecticides .
Application in the Production of Antihistamines and Antiarrythmics
- Summary of Application: Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- Results or Outcomes: The outcomes of this application are the production of various antihistamines and antiarrythmics .
Application in the Synthesis of Pyrithiones and Chlorphenamines
- Summary of Application: Chloropyridine is used in the synthesis of pyrithiones and chlorphenamines .
- Methods of Application: The method involves combining 4-chloropyridine and mercaptoacetic acid to produce pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .
- Results or Outcomes: The outcome of this application is the production of pyrithiones and chlorphenamines .
properties
IUPAC Name |
4-chloropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDUAJEMRMIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625613 | |
Record name | 4-Chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,3-diamine | |
CAS RN |
24484-98-8 | |
Record name | 4-Chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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